- Preparation of atorvastatin, United States, , ,
Cas no 95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol)

95061-46-4 structure
اسم المنتج:(R)-1,1,2-Triphenylethane-1,2-diol
كاس عدد:95061-46-4
وسط:C20H18O2
ميغاواط:290.355725765228
MDL:MFCD00134424
CID:61762
PubChem ID:87577259
(R)-1,1,2-Triphenylethane-1,2-diol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-( )-1,1,2-Triphenylethane-1,2-diol
- (R)-(?)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-(-)-1,1,2-TRIPHENYLETHANE-1,2-DIOL
- AK109101
- (R)-(+)-1,1,2-Triphenylethane-1,2-diol
- (R)-1,1,2-Triphenylethylene glycol
- O023
- AX8046990
- ST24035121
- 061T464
- (2R)-1,1,2-Triphenyl-1,2-ethanediol (ACI)
- 1,2-Ethanediol, 1,1,2-triphenyl-, (R)- (ZCI)
- (2R)-1,1,2-Triphenylethane-1,2-diol
- (R)-(-)-1,1,2-Triphenyl-1,2-ethanediol
- (R)-1,1,2-Triphenyl-1,2-ethanediol
-
- MDL: MFCD00134424
- نواة داخلي: 1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1
- مفتاح Inchi: GWVWUZJOQHWMFB-LJQANCHMSA-N
- ابتسامات: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@@H](C1C=CC=CC=1)O
حساب السمة
- نوعية دقيقة: 290.13100
- النظائر كتلة واحدة: 290.131
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 4
- تعقيدات: 305
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 1
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 40.5
الخصائص التجريبية
- اللون / الشكل: Beige crystal
- كثيف: 1.196
- نقطة انصهار: 122.0 to 130.0 deg-C
- نقطة الغليان: 452.3 ℃ at 760 mmHg
- نقطة الوميض: 210°C
- انكسار: 220 ° (C=1, EtOH)
- بسا: 40.46000
- لوغب: 3.65610
- الذوبان: Not determined
(R)-1,1,2-Triphenylethane-1,2-diol أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302
- تحذير: P280-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C
(R)-1,1,2-Triphenylethane-1,2-diol بيانات الجمارك
- رمز النظام المنسق:2906299090
- بيانات الجمارك:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(R)-1,1,2-Triphenylethane-1,2-diol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A155244-5g |
(R)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 98% | 5g |
$34.0 | 2025-02-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1499-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98.0%(GC) | 5g |
¥1680.0 | 2022-06-10 | |
Biosynth | IT58095-10 g |
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol |
95061-46-4 | 10g |
$435.50 | 2023-01-04 | ||
Chemenu | CM282385-25g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 25g |
$447 | 2022-06-09 | |
TRC | R076540-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 5g |
$ 625.00 | 2022-06-03 | ||
TRC | R076540-2.5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 2.5g |
$ 290.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R12060-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 1g |
¥176.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 1g |
¥50 | 2024-07-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009950-5g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 98% | 5g |
¥211 | 2024-07-19 | |
BAI LING WEI Technology Co., Ltd. | J92097576-1g |
(R)-1,1,2-Triphenylethane-1,2-diol |
95061-46-4 | 95+% | 1g |
¥2394 | 2023-11-24 |
(R)-1,1,2-Triphenylethane-1,2-diol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 4 h, reflux
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
1.2 Solvents: Water ; 1 - 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 2 h, pH 2 - 2.5, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran
المراجع
- Stereoselective aldol reactions with (R)- and (S)-2-hydroxy-1,2,2-triphenylethyl acetate and related glycol monoacetatesChemische Berichte, 1988, 121(3), 397-406,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
المراجع
- Comprehensive experimental and theoretical studies of configurationally labile epimeric diamine complexes of α-lithiated benzyl carbamatesSynthesis, 2008, (18), 2905-2918,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -10 - 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
1.2 Solvents: 1,2-Dimethoxyethane ; -78 °C; 30 min, -78 °C
1.3 Solvents: Methanol , tert-Butyl methyl ether
المراجع
- An improved process for the preparation of atorvastatin and intermediates, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Diethyl ether
المراجع
- 1,1,2-Triphenyl-1,2-ethanediole-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- New methods of resolution of racemic diols using (S)-prolineEnantiomer, 1998, 3(1), 3-7,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Diethyl ether ; 0.25 h, 5 - 10 °C; 2 h, 6 °C; 3 h, reflux
المراجع
- (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (1,2-ethanediol, 1,1,2-triphenyl-, 2-acetate, (R)-)Organic Syntheses, 1995, 72, 32-7,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; reflux
المراجع
- 2-Hydroxy-1,2,2-triphenylethyl Acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water
المراجع
- Synthesis of N-Boc-statine and epi-statineSynthesis, 1989, (12), 951-3,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium borohydride Catalysts: α,α-Diphenyl-L-prolinol Solvents: Tetrahydrofuran ; 15 h, 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Methyl iodide ; 30 min, 25 °C
1.3 30 min, 25 °C; 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
المراجع
- A convenient method for the preparation of oxazaborolidine catalyst in situ using (S)-α,α-diphenylpyrrolidinemethanol, tetrabutylammonium borohydride, and methyl iodide for the asymmetric reduction of prochiral ketonesTetrahedron: Asymmetry, 2007, 17(23), 3244-3247,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Supramolecular crystalline construction based on a mandelic acid source. Host design, inclusion formation and x-ray crystal structures in racemic and optically resolved formsJournal of Physical Organic Chemistry, 1996, 9(1), 50-60,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Tetrahydrofuran ; 20 min, rt
المراجع
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol
المراجع
- Stereoselective syntheses of tetrahydrolipstatin and of an analog, potent pancreatic-lipase inhibitors containing a β-lactone moietyHelvetica Chimica Acta, 1987, 70(5), 1412-18,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; reflux
المراجع
- 2-Hydroxy-1,2,2-triphenylethyl acetatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
(R)-1,1,2-Triphenylethane-1,2-diol Raw materials
- (1R)-1-phenylethan-1-amine
- (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
- Methyl (R)-(-)-Mandelate
- (βR)-β-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-α,α-diphenylbenzeneethanol
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-6-methyl-, 2-hydroxy-1,2,2-triphenylethyl ester, [3R-[1(S*),3R*,4S*]]-
- Ethanone,2-hydroxy-1,2,2-triphenyl-
- 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
- Carbamic acid, N,N-bis(1-methylethyl)-, (1R)-2-hydroxy-1,2,2-triphenylethyl ester
(R)-1,1,2-Triphenylethane-1,2-diol Preparation Products
- (1R)-1-phenylethan-1-amine (3886-69-9)
- (R)-1,1,2-Triphenylethane-1,2-diol (95061-46-4)
- Boc-Sta-Oh (58521-49-6)
- (3R)-3-hydroxy-4-methylpentanoic acid (77981-87-4)
- Boc-Epi-Statine (66967-01-9)
- 11-Eicosenoic acid, 3-hydroxy-, methyl ester, [S-(Z)]- (9CI) (104802-50-8)
- 1H-Pyrrole-1-pentanoic acid, 2-(4-fluorophenyl)-β-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, (βR)- (864408-78-6)
(R)-1,1,2-Triphenylethane-1,2-diol الوثائق ذات الصلة
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
95061-46-4 ((R)-1,1,2-Triphenylethane-1,2-diol) منتجات ذات صلة
- 1636-34-6(2,3-Diphenylbutane-2,3-diol)
- 108998-83-0((S)-1,1,2-Triphenyl-1,2-ethanediol)
- 4428-13-1(1,1,2-Triphenylethanol)
- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)
- 620572-52-3(5-(furan-2-yl)-2-(3-methylphenyl)-5H,6H,7H-1,2,4triazolo3,2-b1,3thiazin-7-one)
- 886922-43-6(1-(2,3-dihydro-1H-indol-1-yl)-2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)ethan-1-one)
- 68527-74-2(Vanillin Propylene Glycol Acetal)
- 2270908-37-5(4-{(prop-2-en-1-yloxy)carbonylamino}bicyclo2.2.2octane-1-carboxylic acid)
- 557-39-1(Formic acid, magnesiumsalt (2:1))
- 1270415-69-4(2-(3-chloro-4-methoxyphenyl)azetidine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95061-46-4)(R)-1,1,2-Triphenylethane-1,2-diol

نقاء:99%
كمية:5g
الأسعار ($):165.0